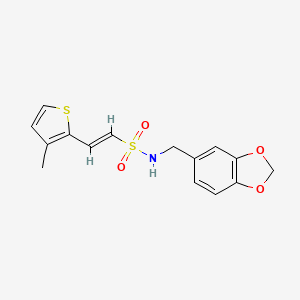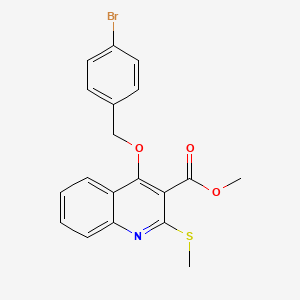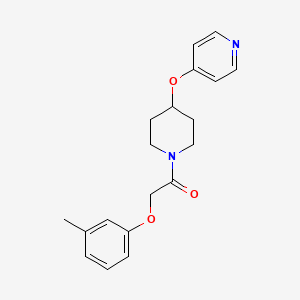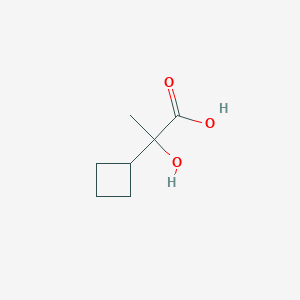
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide, or MBTME, is a novel small molecule that has recently been developed by researchers at the University of California, Berkeley. MBTME is a synthetic compound that has been shown to have a variety of potential applications in the fields of biochemistry and physiology. In
Applications De Recherche Scientifique
MBTME has been studied for its potential applications in biochemistry and physiology. Studies have shown that MBTME has the potential to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In addition, MBTME has been studied for its potential to act as an antioxidant and to modulate the activity of enzymes involved in the metabolism of fatty acids.
Mécanisme D'action
The exact mechanism of action of MBTME is not yet fully understood. However, studies have shown that MBTME has the potential to interact with and modulate the activity of enzymes involved in the metabolism of fatty acids. In addition, MBTME has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Biochemical and Physiological Effects
Studies have shown that MBTME has the potential to interact with and modulate the activity of enzymes involved in the metabolism of fatty acids. In addition, MBTME has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In animal studies, MBTME has been shown to reduce inflammation and the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MBTME in laboratory experiments has several advantages. MBTME is a relatively stable compound and can be easily synthesized in a laboratory setting. In addition, MBTME has been shown to have a wide range of potential applications in biochemistry and physiology. However, there are some limitations to the use of MBTME in laboratory experiments. MBTME is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, the use of MBTME in laboratory experiments may require specialized equipment and techniques.
Orientations Futures
The potential applications of MBTME are still being explored, and there are a number of potential future directions for research. These include further study of the mechanism of action of MBTME, the development of new synthesis methods, and the exploration of potential applications in other fields such as drug delivery and gene therapy. In addition, further research into the potential therapeutic uses of MBTME is needed, as well as studies to determine the long-term safety and efficacy of MBTME in humans.
Méthodes De Synthèse
The synthesis of MBTME was first reported in a 2018 study by researchers at the University of California, Berkeley. The synthesis of MBTME involves a multi-step process that begins with the reaction of 1,3-benzodioxol-5-ylmethyl-2-methylthiophen-2-ylacetate with sodium sulfite in aqueous solution. This reaction produces the intermediate (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)acetamide, which is then reacted with ethyl chloroformate in aqueous solution. The resulting product is (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide, or MBTME.
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-11-4-6-21-15(11)5-7-22(17,18)16-9-12-2-3-13-14(8-12)20-10-19-13/h2-8,16H,9-10H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSGAXIRFKQGM-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CS(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)

![ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2996445.png)


![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)
![4-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2996454.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2996457.png)